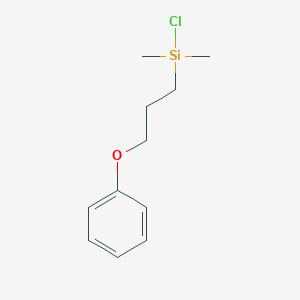

3-Phenoxypropyldimethylchlorsilan

Übersicht

Beschreibung

3-Phenoxypropyldimethylchlorosilane (3-PPMS) is an organosilicon compound with a wide range of applications in scientific research and industrial processes. It is a type of organochlorosilane, which is a class of compounds that contain both carbon and silicon atoms with a chlorine atom attached to the silicon. 3-PPMS has been extensively studied due to its unique chemical and physical properties, which make it useful for a variety of applications.

Wissenschaftliche Forschungsanwendungen

Materialwissenschaft: Verbesserung von Polymereigenschaften

3-Phenoxypropyldimethylchlorsilan: wird in der Materialwissenschaft eingesetzt, um Polymeroberflächen zu modifizieren und so deren Eigenschaften zu verbessern. Es ist besonders wertvoll bei der Synthese von Verbundwerkstoffen, wo es als Haftvermittler wirkt, um die Grenzflächenbindung zwischen organischen Polymeren und anorganischen Füllstoffen zu verbessern. Dies führt zu Verbundwerkstoffen mit überlegener mechanischer Festigkeit, thermischer Stabilität und chemischer Beständigkeit .

Pharmazeutika: Arzneistoffabgabesysteme

In der Pharmaindustrie kann This compound verwendet werden, um hydrophobe Beschichtungen auf Arzneimittelpartikeln zu erzeugen. Diese Modifikation kann die Freisetzungsgeschwindigkeit von Arzneimitteln kontrollieren und ist somit ein wichtiger Bestandteil bei der Entwicklung von Medikamentenformulierungen mit verzögerter oder kontrollierter Freisetzung. Es hilft bei der Anpassung der Auflösungsprofile von pharmazeutischen Wirkstoffen .

Beschichtungen: Wasserabweisende Oberflächen

This compound: wird bei der Herstellung von wasserabweisenden Beschichtungen eingesetzt. Diese Beschichtungen werden auf einer Vielzahl von Oberflächen verwendet, um hydrophobe Eigenschaften zu verleihen, die Wasseraufnahme verhindern und vor Korrosion schützen können. Solche Beschichtungen sind besonders nützlich, um Metalloberflächen und Baustoffe zu schützen, die rauen Umgebungsbedingungen ausgesetzt sind .

Klebstoffe: Verbesserung der Hafteigenschaften

Diese Silanverbindung ist auch in der Klebstoffindustrie von Bedeutung. Sie wird verwendet, um die Oberflächenenergie von Substraten zu modifizieren, um die Haftung von silikonbasierten Klebstoffen zu verbessern. Durch die Verbesserung der Haftfestigkeit wird die Haltbarkeit und Wirksamkeit von Klebstoffanwendungen in verschiedenen Industrien, einschließlich der Automobil- und Bauindustrie, gewährleistet .

Landwirtschaft: Düngemittel mit kontrollierter Freisetzung

In der Landwirtschaft kann This compound in die Matrix von Düngemitteln mit kontrollierter Freisetzung eingearbeitet werden, um die Nährstofffreisetzung zu regulieren. Dies trägt dazu bei, die Häufigkeit der Düngemittelanwendung zu reduzieren, die Umweltbelastung zu minimieren und den Ernteertrag durch eine gleichmäßige Nährstoffversorgung über einen längeren Zeitraum zu verbessern .

Wirkmechanismus

Target of Action

As a chemical intermediate , it is likely used in the synthesis of other compounds, suggesting that its primary role may be as a reactant in chemical reactions.

Action Environment

It is known to react rapidly with moisture, water, and protic solvents , suggesting that its stability and efficacy could be influenced by the presence of these substances in its environment.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3-Phenoxypropyldimethylchlorosilane in laboratory experiments include its low cost, low toxicity, and stability. Additionally, 3-Phenoxypropyldimethylchlorosilane is easy to handle and store, and it is not volatile or flammable. The main limitation of 3-Phenoxypropyldimethylchlorosilane is its low solubility in water, which can limit its use in certain experiments. Additionally, 3-Phenoxypropyldimethylchlorosilane may interact with other compounds, which can affect the results of experiments.

Zukünftige Richtungen

The future of 3-Phenoxypropyldimethylchlorosilane research is promising, as there are many potential applications for this versatile compound. One potential application is the development of new drug delivery systems, as 3-Phenoxypropyldimethylchlorosilane has been shown to form stable complexes with a variety of active pharmaceutical ingredients. Additionally, 3-Phenoxypropyldimethylchlorosilane could be used in the synthesis of new polymers and nanomaterials, as well as in the production of agrochemicals and dyes. Finally, further research into the biochemical and physiological effects of 3-Phenoxypropyldimethylchlorosilane could lead to new insights into its safety and toxicity profile.

Biochemische Analyse

Biochemical Properties

3-Phenoxypropyldimethylchlorosilane plays a significant role in biochemical reactions due to its reactivity with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its chlorosilane group, which can form covalent bonds with nucleophilic sites on these molecules. This interaction can lead to the modification of enzyme activity, protein structure, and function. For example, 3-Phenoxypropyldimethylchlorosilane can react with hydroxyl groups on proteins, leading to the formation of stable siloxane bonds .

Cellular Effects

The effects of 3-Phenoxypropyldimethylchlorosilane on various types of cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 3-Phenoxypropyldimethylchlorosilane has been shown to disrupt the integrity of the plasma membrane, leading to changes in cell signaling and gene expression . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux and levels of metabolites.

Molecular Mechanism

At the molecular level, 3-Phenoxypropyldimethylchlorosilane exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and proteins, through its reactive chlorosilane group. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, 3-Phenoxypropyldimethylchlorosilane can inhibit the activity of certain enzymes by forming covalent bonds with their active sites . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of 3-Phenoxypropyldimethylchlorosilane can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that 3-Phenoxypropyldimethylchlorosilane is relatively stable under controlled conditions, but it can degrade over time when exposed to moisture and other environmental factors . Long-term exposure to 3-Phenoxypropyldimethylchlorosilane can lead to persistent changes in cellular function, including alterations in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of 3-Phenoxypropyldimethylchlorosilane vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can cause significant toxicity and adverse effects. For example, high doses of 3-Phenoxypropyldimethylchlorosilane have been associated with liver and kidney damage in animal studies . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response.

Metabolic Pathways

3-Phenoxypropyldimethylchlorosilane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can undergo hydrolysis to form silanols, which can further react with other biomolecules . These metabolic reactions can influence the overall metabolic flux and levels of metabolites in cells. Additionally, 3-Phenoxypropyldimethylchlorosilane can affect the activity of metabolic enzymes, leading to changes in metabolic pathways.

Transport and Distribution

The transport and distribution of 3-Phenoxypropyldimethylchlorosilane within cells and tissues are critical for its biological activity. It can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, 3-Phenoxypropyldimethylchlorosilane can interact with binding proteins that facilitate its distribution to various cellular compartments. Its localization and accumulation within cells can influence its biological effects.

Subcellular Localization

The subcellular localization of 3-Phenoxypropyldimethylchlorosilane is essential for understanding its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 3-Phenoxypropyldimethylchlorosilane can localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and modification. Its subcellular localization can affect its activity and function, influencing various cellular processes.

Eigenschaften

IUPAC Name |

chloro-dimethyl-(3-phenoxypropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClOSi/c1-14(2,12)10-6-9-13-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZQZJKHGHWQJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCOC1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598461 | |

| Record name | Chloro(dimethyl)(3-phenoxypropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69733-73-9 | |

| Record name | Chloro(dimethyl)(3-phenoxypropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

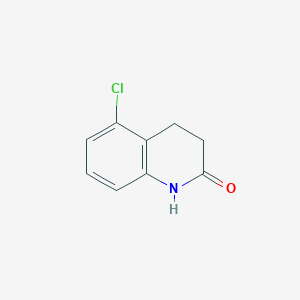

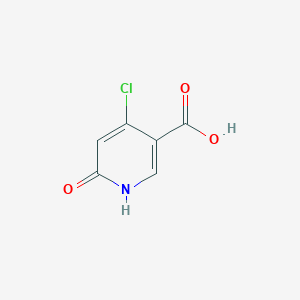

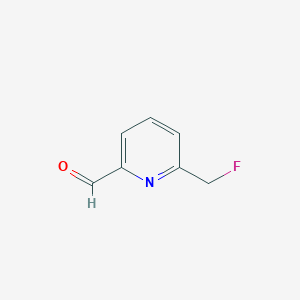

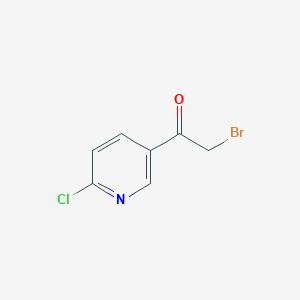

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.